

# Sulfo-Cyanine7 carboxylic acid molar extinction coefficient

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cyanine7 carboxylic acid

Cat. No.: B611068

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## In-Depth Technical Guide to Sulfo-Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and physicochemical properties of Sulfo-Cyanine7 (Sulfo-Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Detailed experimental protocols and visualizations of its application in studying cellular signaling are also presented.

## Core Properties of Sulfo-Cyanine7 Carboxylic Acid

**Sulfo-Cyanine7 carboxylic acid** is a water-soluble, near-infrared fluorescent dye that is widely utilized for labeling biomolecules such as proteins, antibodies, and peptides.<sup>[1][2]</sup> Its high hydrophilicity, a result of its sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.<sup>[1]</sup> The dye is characterized by a strong fluorescence emission in the near-infrared spectrum, high photostability, and a high quantum yield, which contribute to its utility in deep tissue imaging with minimal background autofluorescence.<sup>[1][3]</sup>  
<sup>[4]</sup>

## Quantitative Data Summary

The spectral and physical properties of **Sulfo-Cyanine7 carboxylic acid** and its common derivatives are summarized in the table below. These values are critical for designing and

interpreting fluorescence-based assays.

Property	Sulfo-Cyanine7 Carboxylic Acid	Sulfo-Cyanine7 NHS Ester	Sulfo-Cyanine7 Dicarboxylic Acid	Reference(s)
Molar Extinction Coefficient ( $\epsilon$ )	~240,600 $M^{-1}cm^{-1}$	240,600 $M^{-1}cm^{-1}$	240,600 $M^{-1}cm^{-1}$	[5]
Excitation Maximum ( $\lambda_{ex}$ )	~750 nm	750 nm	750 nm	[1][5]
Emission Maximum ( $\lambda_{em}$ )	~773 nm	773 nm	773 nm	[1][5]
Quantum Yield	High	Improved by 20% over Cy7®	-	[3][4]
Molecular Weight	~746.97 g/mol	~844.05 g/mol	~847.09 g/mol	[5]
CAS Number	2104632-29-1 (inner salt)	1603861-95-5, 1604244-45-2	-	
Solubility	Good in water, DMF, DMSO	Good in water, DMF, DMSO	Good in water, DMF, DMSO	[5]
Storage Conditions	-20°C in the dark, desiccated	-20°C in the dark, desiccated	-20°C in the dark, desiccated	[5]

## Experimental Protocols

### Determination of Molar Extinction Coefficient

The molar extinction coefficient ( $\epsilon$ ) is a crucial parameter for quantifying the concentration of a substance in solution using absorbance spectroscopy, as described by the Beer-Lambert law ( $A = \epsilon lc$ ). Below is a detailed protocol for determining the molar extinction coefficient of **Sulfo-Cyanine7 carboxylic acid**.

Materials:

- **Sulfo-Cyanine7 carboxylic acid**
- Methanol (spectroscopic grade)
- Volumetric flasks (various sizes)
- Micropipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Prepare a Stock Solution:
  - Accurately weigh a small amount (e.g., 1 mg) of **Sulfo-Cyanine7 carboxylic acid**.
  - Dissolve the dye in a known volume of methanol (e.g., 10 mL) in a volumetric flask to create a stock solution. Calculate the molar concentration of this stock solution.
- Prepare Serial Dilutions:
  - Perform a series of dilutions of the stock solution with methanol to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0. This is the typical linear range for most spectrophotometers.
- Measure Absorbance:
  - Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
  - Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Sulfo-Cy7 (e.g., 600-800 nm).
  - Use a quartz cuvette filled with methanol as a blank to zero the instrument.
  - Measure the absorbance spectrum for each dilution, ensuring to rinse the cuvette with the next solution to be measured.

- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Calculate Molar Extinction Coefficient:
  - Plot a graph of absorbance at  $\lambda_{\text{max}}$  versus the molar concentration of the dilutions.
  - Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient ( $\epsilon$ ) in  $\text{M}^{-1}\text{cm}^{-1}$ , assuming a 1 cm path length cuvette.

## Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid to a Targeting Peptide

This protocol describes the conjugation of **Sulfo-Cyanine7 carboxylic acid** to a peptide containing a primary amine, a common step in creating targeted fluorescent probes.

Materials:

- **Sulfo-Cyanine7 carboxylic acid**
- Targeting peptide with a primary amine (e.g., RGD peptide)
- N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS)
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

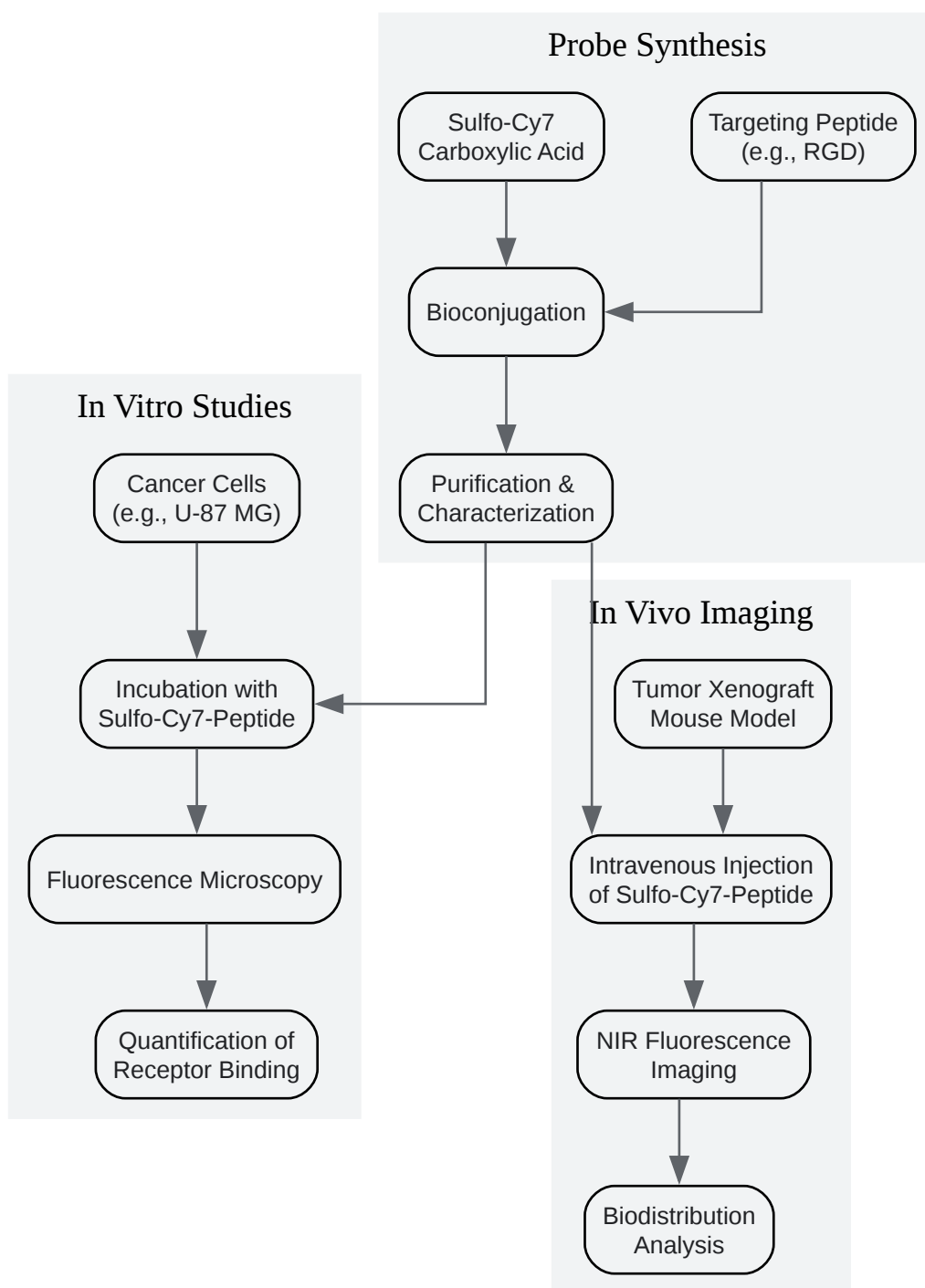
- Activation of Carboxylic Acid:
  - Dissolve **Sulfo-Cyanine7 carboxylic acid** in anhydrous DMF.
  - Add HBTU (1.2 equivalents) and DIPEA (2 equivalents) to the solution to activate the carboxylic acid group.

- Allow the reaction to proceed for 15-20 minutes at room temperature.
- Conjugation to Peptide:
  - Dissolve the targeting peptide in DMF.
  - Add the peptide solution to the activated Sulfo-Cy7 solution.
  - Let the reaction mixture stir at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
- Purification of the Conjugate:
  - Remove the DMF under reduced pressure.
  - Redissolve the residue in PBS.
  - Purify the Sulfo-Cy7-peptide conjugate from unreacted dye and reagents using a size-exclusion chromatography column equilibrated with PBS.
  - Collect the fractions containing the labeled peptide, which will be visibly colored.
- Characterization:
  - Confirm the successful conjugation and purity of the product using techniques such as HPLC and mass spectrometry.
  - Determine the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and at the  $\lambda_{\text{max}}$  of Sulfo-Cy7.

## Visualization of Experimental Workflows and Signaling Pathways

### Experimental Workflow for Receptor Binding Studies

The following diagram illustrates a typical workflow for using a Sulfo-Cy7-labeled ligand to study receptor binding and localization in cancer cells, which can provide insights into cell signaling.

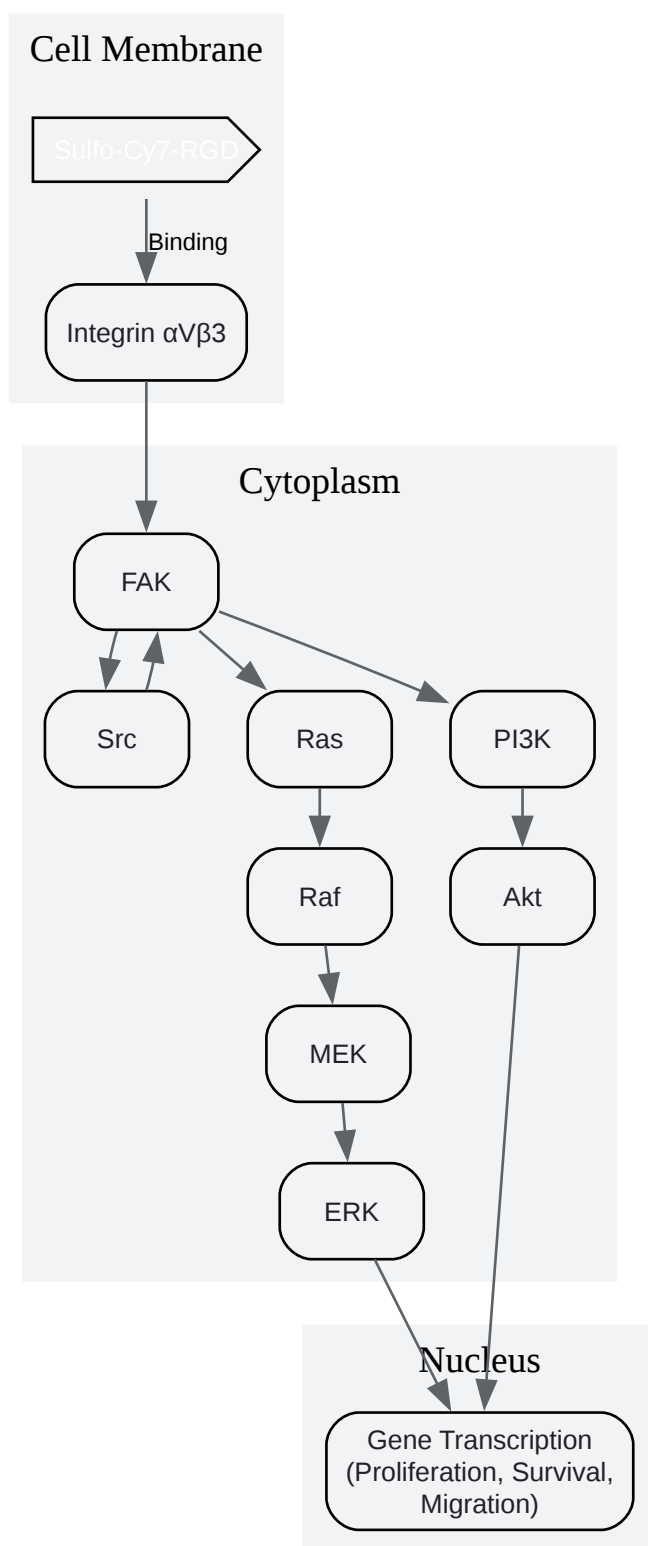


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Caption: Workflow for receptor binding studies using Sulfo-Cy7 labeled peptides.

## Signaling Pathway: Integrin $\alpha V\beta 3$ -Mediated Signaling

Sulfo-Cy7 labeled RGD peptides can be used to visualize and study integrin  $\alpha V\beta 3$  receptors, which are often overexpressed in cancer cells and play a crucial role in cell adhesion, migration, and survival signaling. The binding of an RGD ligand to integrin  $\alpha V\beta 3$  can initiate a cascade of intracellular signals.



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Caption: Simplified Integrin  $\alpha V \beta 3$  signaling pathway initiated by ligand binding.



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- To cite this document: BenchChem. [Sulfo-Cyanine7 carboxylic acid molar extinction coefficient]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6111068#sulfo-cyanine7-carboxylic-acid-molar-extinction-coefficient>]

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